molecular formula C12H20N2 B2754059 [2-(Dimethylamino)ethyl](2-phenylethyl)amine CAS No. 15095-70-2

[2-(Dimethylamino)ethyl](2-phenylethyl)amine

Cat. No.: B2754059
CAS No.: 15095-70-2
M. Wt: 192.306
InChI Key: WEJBWYZFAIDFQM-UHFFFAOYSA-N
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Description

2-(Dimethylamino)ethylamine is an organic compound with the molecular formula C12H20N2. This compound is characterized by the presence of a dimethylamino group attached to an ethyl chain, which is further connected to a phenylethyl group. It is a versatile compound with applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)ethylamine typically involves the reaction of 2-phenylethylamine with dimethylamine under controlled conditions. One common method is the reductive amination of 2-phenylethylamine using formaldehyde and dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is carried out in an organic solvent like methanol or ethanol at room temperature.

Industrial Production Methods

On an industrial scale, the production of 2-(Dimethylamino)ethylamine can be achieved through continuous flow processes that ensure high yield and purity. The use of catalytic hydrogenation and advanced purification techniques, such as distillation and crystallization, are common to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)ethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, 2-(Dimethylamino)ethylamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals .

Biology

In biological research, this compound is utilized in the study of neurotransmitter analogs and receptor binding studies. It helps in understanding the interaction of amine-based compounds with biological receptors .

Medicine

Medically, 2-(Dimethylamino)ethylamine derivatives are explored for their potential therapeutic effects, including their role as antidepressants and antipsychotics. They are also investigated for their ability to modulate neurotransmitter activity in the brain .

Industry

Industrially, the compound is used in the manufacture of polymers, resins, and surfactants. Its role as a catalyst in various chemical reactions is also significant .

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)ethylamine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound can act as an agonist or antagonist, modulating the activity of neurotransmitters like dopamine and serotonin. This modulation affects various physiological processes, including mood regulation and cognitive functions .

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylphenethylamine: Similar structure but lacks the ethyl chain connecting the dimethylamino group.

    2-Phenylethylamine: Lacks the dimethylamino group, making it less versatile in chemical reactions.

    N,N-Dimethyl-β-phenethylamine: Similar structure but with different substitution patterns.

Uniqueness

2-(Dimethylamino)ethylamine is unique due to its combination of the dimethylamino group and the phenylethyl group, which provides a balance of hydrophilic and hydrophobic properties. This makes it a valuable intermediate in the synthesis of various compounds with diverse applications .

Properties

IUPAC Name

N',N'-dimethyl-N-(2-phenylethyl)ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2/c1-14(2)11-10-13-9-8-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEJBWYZFAIDFQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNCCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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